REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[CH:4][C:5]([I:12])=[C:6]2[C:10]([CH3:11])=[CH:9][NH:8][C:7]=12.[H-].[Na+].O1CCC[CH2:16]1>>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([I:12])=[C:6]2[C:10]([CH3:11])=[CH:9][N:8]([CH3:16])[C:7]=12 |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=CC(=C2C1NC=C2C)I
|
Name
|
|
Quantity
|
603 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
603 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
TEMPERATURE
|
Details
|
The solution was re-cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
a solution of methyl iodide (3.41 ml) in dry tetrahydrofuran (40 ml) was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between ethyl acetate (200 ml) and water (100 ml)
|
Type
|
WASH
|
Details
|
Washed with water (2×100 ml, pH7)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to an orange/yellow solid
|
Type
|
STIRRING
|
Details
|
The solid was stirred in hexane for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
then filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC(=C2C1N(C=C2C)C)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.19 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |